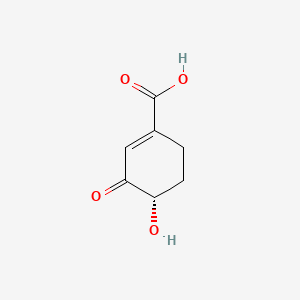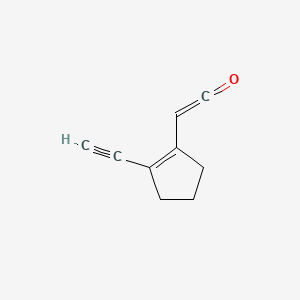
CID 45079179
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 45079179 is an organic compound with the molecular formula C9H8O It is characterized by the presence of an ethynyl group attached to a cyclopentenyl ring, which is further connected to an ethenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079179 typically involves the reaction of cyclopentenone derivatives with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide as the ethynylating agent, which reacts with cyclopentenone in the presence of a suitable catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
CID 45079179 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenone moiety to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopentenyl derivatives.
Wissenschaftliche Forschungsanwendungen
CID 45079179 has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of CID 45079179 involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl): Similar in structure but with a methyl group instead of an ethynyl group.
1-Acetyl-2-methylcyclopentene: Another related compound with a different substitution pattern on the cyclopentenyl ring.
Uniqueness
CID 45079179 is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
169522-24-1 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
132.162 |
IUPAC-Name |
2-(2-ethynylcyclopenten-1-yl)ethenone |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(8)6-7-10/h1,6H,3-5H2 |
InChI-Schlüssel |
UPLDMTIJQZTIQN-UHFFFAOYSA-N |
SMILES |
C#CC1=C(CCC1)C=C=O |
Synonyme |
Ethenone, (2-ethynyl-1-cyclopenten-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)
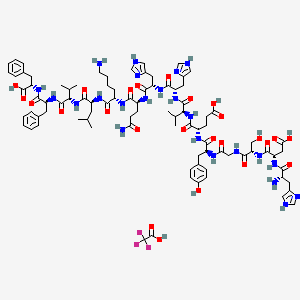
![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, 7-oxo-, endo- (9CI)](/img/new.no-structure.jpg)
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
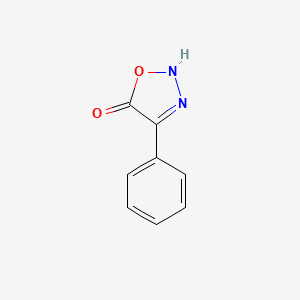
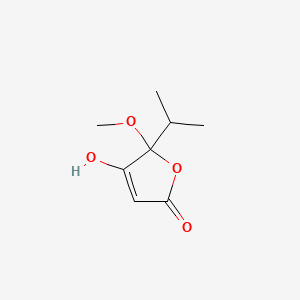
![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)
![2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene](/img/structure/B575751.png)
